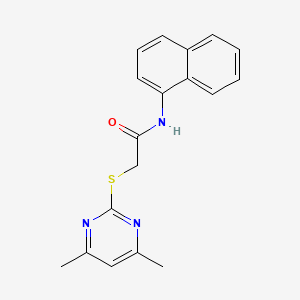

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is an organic compound that features a pyrimidine ring substituted with methyl groups at positions 4 and 6, a thioether linkage, and an acetamide group attached to a naphthalene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

-

Formation of the Thioether Linkage: : The starting material, 4,6-dimethyl-2-chloropyrimidine, undergoes a nucleophilic substitution reaction with a thiol compound, such as naphthalene-1-thiol, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Acetamide Formation: : The resulting thioether intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine (Et₃N) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

化学反应分析

Key Reaction Mechanism

The reaction involves nucleophilic substitution , where the thiolate ion (formed by deprotonation of 4,6-dimethylpyrimidine-2-thiol using KOH) replaces the chlorine atom in 2-chloro-N-(naphthalen-1-yl)acetamide. This results in the formation of the target compound.

| Step | Mechanism |

|---|---|

| Deprotonation | KOH deprotonates the thiol group (-SH) to form a thiolate ion (-S⁻). |

| Nucleophilic Attack | The thiolate ion attacks the electrophilic carbon in the chloroacetamide. |

| Elimination | Chloride ion is eliminated, forming the C-S bond in the product. |

Structural and Crystallographic Analysis

The compound crystallizes as a monoclinic structure (space group P2₁/c) with the following properties :

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₅OS |

| Molecular Weight | 325.39 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 25.1895 Å, b = 6.9411 Å, c = 8.9697 Å, β = 90.943° |

| Density | 1.378 Mg/m³ |

The pyrimidine ring forms a dihedral angle of 55.5° with the naphthalene ring, indicating significant twisting between the two moieties .

Supramolecular Features

In the crystal lattice, molecules form inversion dimers via N–H⋯N hydrogen bonds , creating an R₂²(8) ring motif. These dimers are further linked by C–H⋯O and N–H⋯O hydrogen bonds into layered structures .

Characterization Data

Key spectral and analytical data for the compound include:

科学研究应用

SIRT2 Inhibition

Research indicates that this compound selectively inhibits SIRT2 activity, which may lead to therapeutic benefits in conditions characterized by dysregulated sirtuin expression. The inhibition mechanism involves binding interactions within the active site of SIRT2, as revealed by molecular docking studies .

Applications in Cancer Therapeutics

The most significant application of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide lies in its potential as an anticancer agent . Studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer models. The compound's ability to modulate sirtuin activity offers a promising avenue for developing targeted therapies .

Case Studies

- Breast Cancer Models : In vitro studies showed that this compound significantly inhibited the growth of breast cancer cells, suggesting its potential as an antineoplastic agent.

- Molecular Docking Simulations : These simulations highlighted critical interactions between the compound and SIRT2, emphasizing its selective binding properties that enhance its inhibitory potency .

Potential in Metabolic Disorders

Beyond oncology, there is emerging interest in exploring the use of this compound in treating metabolic disorders related to sirtuin signaling pathways. Given the role of SIRT2 in metabolic regulation, compounds that inhibit this enzyme may offer therapeutic benefits for conditions such as obesity and diabetes .

作用机制

The mechanism by which 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide exerts its effects depends on its interaction with molecular targets. The thioether and acetamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription.

相似化合物的比较

Similar Compounds

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(2-naphthyl)acetamide: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.

Uniqueness

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is unique due to the presence of both a naphthalene ring and a pyrimidine ring, which can confer distinct electronic and steric properties. This combination of features can lead to unique interactions with biological targets and materials, making it a valuable compound for research and development.

生物活性

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a novel compound belonging to the thioacetamide class, characterized by its unique structural features, including a pyrimidine ring and a naphthalene moiety linked through a thioether bond. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of SIRT2, a class of protein deacetylases implicated in various diseases.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex arrangement conducive to diverse biological interactions. The compound's structure can be represented as follows:

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- SIRT2 Inhibition :

- Anticonvulsant Properties :

- Anticancer Activity :

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with naphthalene derivatives in the presence of appropriate reagents such as potassium carbonate and dimethylformamide (DMF). The general procedure includes:

- Dissolving 4,6-dimethylpyrimidine in DMF.

- Adding naphthalene derivatives and stirring under controlled temperature conditions.

- Isolating the product through filtration and recrystallization.

Case Studies

Several studies have documented the biological activity of compounds structurally similar to this compound:

属性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-10-13(2)20-18(19-12)23-11-17(22)21-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZZEKQGAHPYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。